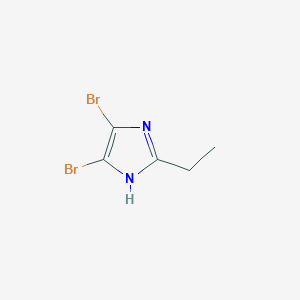

4,5-dibromo-2-ethyl-1H-imidazole

Description

Significance of the Imidazole (B134444) Scaffold in Organic and Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental structural motif in a vast number of biologically active compounds. researchgate.netajrconline.orgbenthamdirect.com Its significance stems from its presence in essential biomolecules, including the amino acid histidine, which plays a critical role in enzyme catalysis, and the purine (B94841) bases of nucleic acids. ajrconline.org This prevalence in nature underscores the imidazole scaffold's inherent biocompatibility and versatile functionality.

In medicinal chemistry, imidazole is recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets with high affinity. benthamdirect.comnih.gov The nitrogen atoms in the ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with proteins and enzymes. ajrconline.orgbenthamdirect.com This versatile binding capability, combined with its electronic-rich nature, allows imidazole derivatives to modulate the function of various enzymes and receptors. benthamdirect.com Consequently, the imidazole core is a key component in numerous clinically approved drugs, exhibiting a broad spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. ajrconline.orgnih.gov The structural versatility of the imidazole ring allows for extensive chemical modification, enabling chemists to fine-tune the pharmacological profiles of derivative compounds to enhance potency and selectivity. ajrconline.orgijsrtjournal.com

Overview of Halogenated Imidazole Derivatives in Advanced Research

The introduction of halogen atoms onto the imidazole scaffold gives rise to a class of compounds with distinct and often enhanced chemical and biological properties. Halogenation can significantly alter the electronic distribution within the imidazole ring, influencing its reactivity, lipophilicity, and binding interactions with biological targets. ijierm.co.in This has made halogenated imidazoles valuable intermediates in organic synthesis and has led to their exploration in various fields of advanced research. google.com

In medicinal chemistry, halogenated imidazoles have shown promise as potent therapeutic agents. For instance, certain halogenated imidazole derivatives have been investigated for their anticancer properties, with studies indicating they can act as kinase inhibitors or interfere with processes like DNA synthesis in cancer cells. ijsrtjournal.comijierm.co.in The presence of halogens can lead to increased antimicrobial and antifungal activity. ijierm.co.in Furthermore, some halogenated imidazoles are explored as agents targeting the central nervous system and in the development of new materials. chemimpex.com The strategic placement of halogens on the imidazole core allows for the modulation of a compound's metabolic stability and membrane permeability, which are critical parameters in drug design.

Scope and Academic Focus of the Research Outline on 4,5-dibromo-2-ethyl-1H-imidazole

This article focuses specifically on the chemical compound This compound . This particular substituted imidazole is characterized by the presence of two bromine atoms at the 4 and 5 positions of the imidazole ring and an ethyl group at the 2 position. The presence of these functional groups suggests its potential utility as a versatile chemical intermediate for the synthesis of more complex molecules. For example, a related compound, 2-(4,5-dibromo-1H-imidazol-2-yl)-3,5-bis(1-methyl-1H-pyrazole-4-yl) pyridine, has been synthesized and used as a precursor in the development of a boron complex for antimicrobial photodynamic therapy. nih.gov This highlights the role of dibromo-imidazole cores as building blocks in creating functionally complex systems.

The academic focus of this article is to provide a detailed overview of the known chemical properties and synthetic applications of this compound based on available scientific literature. While direct and extensive research on this specific molecule is limited, this review will collate and present the available data, including its physicochemical properties and its role as a reactive intermediate. The bromine atoms on the imidazole ring are expected to be susceptible to various substitution reactions, making it a valuable starting material for creating a library of novel imidazole derivatives for further scientific investigation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromo-2-ethyl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2N2/c1-2-3-8-4(6)5(7)9-3/h2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNLBIBHQQLNFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 4,5 Dibromo 2 Ethyl 1h Imidazole

Nucleophilic Substitution Reactions at Brominated Positions

The bromine atoms at the C4 and C5 positions of the imidazole (B134444) ring are susceptible to displacement by nucleophiles. This reactivity allows for the introduction of a wide range of functional groups, significantly expanding the chemical space accessible from this starting material.

Substitution with Nitrogen-Centric Nucleophiles (e.g., Amines, Amides)

Nitrogen-based nucleophiles, such as primary and secondary amines, as well as amides, can displace the bromine atoms on the imidazole ring. These reactions typically require a base to facilitate the removal of the hydrogen halide byproduct. libretexts.org The reactivity of the C4 and C5 positions towards nucleophilic attack can be influenced by the reaction conditions and the nature of the nucleophile. In some cases, selective monosubstitution can be achieved, while harsher conditions may lead to disubstitution. The Chichibabin amination reaction, for instance, is a well-known method for introducing amino groups onto heterocyclic rings. longdom.org However, for it to be effective on 2-halobenzimidazoles, the imidazole nitrogen must be substituted to prevent deprotonation by the strong nucleophile, which would hinder the substitution reaction. longdom.org

| Reactant | Nucleophile | Product | Reference |

| 2-Chloro-1-methyl-benzimidazole | Sodium methoxide | 2-Methoxy-1-methyl-benzimidazole | longdom.org |

| 2-Chloro-1-methyl-benzimidazole | Sodium ethoxide | 2-Ethoxy-1-methyl-benzimidazole | longdom.org |

Substitution with Sulfur-Centric Nucleophiles (e.g., Thiols)

Sulfur-based nucleophiles, such as thiols and their corresponding thiolates, are also effective in displacing the bromine atoms of 4,5-dibromo-2-ethyl-1H-imidazole. These reactions proceed via a nucleophilic aromatic substitution (SNAr) mechanism. Thiolates, being soft nucleophiles, readily attack electron-deficient aromatic rings. researchgate.net The reaction typically results in the formation of thioether linkages at the C4 and/or C5 positions of the imidazole ring.

Mechanistic Insights into Halogen Displacement Reactions

Halogen displacement reactions on aromatic rings, including imidazoles, generally proceed through a nucleophilic aromatic substitution (SNAr) mechanism. This process involves the addition of the nucleophile to the carbon atom bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net The subsequent departure of the halide ion restores the aromaticity of the ring, yielding the substituted product. The rate of these reactions is influenced by the electron-withdrawing or -donating nature of the substituents on the ring, the nature of the leaving group (halogen), and the strength of the nucleophile. researchgate.net In the case of dihalogenated imidazoles, the relative reactivity of the two halogen atoms can be influenced by both electronic and steric factors. The position of the nitro group in nitroimidazoles, for example, has been shown to significantly affect the reactivity of the departing group at the 4- or 5-position. researchgate.net Halogen displacement can also be understood in the context of redox reactions, where a more reactive halogen displaces a less reactive one. stackexchange.comsavemyexams.comstudymind.co.uk

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halogenated imidazoles. These reactions offer a high degree of control and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction is well-suited for the arylation of this compound, allowing for the introduction of various aryl and heteroaryl groups. clockss.orgresearchgate.netnih.gov The choice of catalyst, ligand, and base can influence the reaction's efficiency and selectivity. acs.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgarkat-usa.org It provides a direct route to alkynyl-substituted imidazoles from this compound. beilstein-journals.orgresearchgate.net Microwave irradiation has been shown to accelerate these reactions significantly. mdpi.com

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.orgarkat-usa.orgresearchgate.net This methodology is highly effective for the amination of this compound, providing access to a wide range of N-substituted imidazole derivatives. nanochemres.org The reaction is known for its broad substrate scope and functional group tolerance. libretexts.orgnanochemres.org

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki | Arylboronic acid, Aryl halide | Pd catalyst, Base | Biaryl compound |

| Sonogashira | Terminal alkyne, Aryl/Vinyl halide | Pd catalyst, Cu(I) cocatalyst, Amine base | Alkynyl-substituted compound |

| Buchwald-Hartwig | Amine, Aryl halide | Pd catalyst, Base | N-Aryl amine |

Chemo- and Regioselectivity in Coupling of Dibrominated Imidazoles

A key challenge and opportunity in the derivatization of this compound lies in controlling the chemo- and regioselectivity of the cross-coupling reactions. The two bromine atoms at the C4 and C5 positions can exhibit different reactivities, allowing for selective functionalization.

The regioselectivity of these reactions can often be controlled by carefully selecting the reaction conditions, including the palladium catalyst, ligands, base, and solvent. researchgate.netacs.orgnih.gov For instance, in Suzuki couplings of dihalogenated pyridines, the choice of ligand can direct the arylation to a specific position. acs.org Similarly, in the direct arylation of azoles, the use of specific promoters can achieve high regioselectivity. researchgate.net In some cases, a stepwise approach can be employed, where one bromine atom is selectively reacted under milder conditions, followed by the reaction of the second bromine atom under more forcing conditions. This allows for the synthesis of unsymmetrically substituted imidazoles. The intrinsic electronic and steric differences between the C4 and C5 positions of the imidazole ring also play a crucial role in determining the regiochemical outcome of the coupling reactions. researchgate.net

Transformations of the Ethyl Substituent

The 2-ethyl group on the imidazole ring, while generally stable, can be subjected to specific chemical transformations to introduce new functionalities. These reactions primarily involve oxidation, reduction, and further functionalization to create more complex molecular structures.

Oxidation and Reduction Pathways of the Alkyl Chain

The ethyl substituent at the C2 position of the imidazole core can undergo oxidation to introduce oxygen-containing functional groups. While direct experimental data on the oxidation of this compound is limited in publicly available literature, reactivity can be inferred from related 2-alkyl-imidazole derivatives. For instance, the ethyl group at position 2 on an imidazole ring can be oxidized to a ketone functionality using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). In other systems, such as nitroimidazoles, a methyl group at the C2 position has been successfully oxidized to a carboxylic acid, which was then converted to an acid chloride for further reactions. nih.gov Photo-oxidation reactions have also been explored for other complex imidazole derivatives, leading to significant structural changes. rsc.org

Reduction pathways typically target other functional groups that might be introduced onto the molecule. For example, if an ester group were present on the ring, it could be reduced to an alcohol using lithium aluminum hydride (LiAlH₄). This highlights the potential for selective transformations on the imidazole scaffold, assuming other functional groups are present.

Table 1: Potential Redox Reactions of the 2-Ethyl-1H-imidazole Moiety

| Reaction Type | Reagents/Conditions | Potential Product |

| Side-Chain Oxidation | KMnO₄ | 2-Acetyl-4,5-dibromo-1H-imidazole |

| Side-Chain Oxidation | Stronger oxidation (e.g., multi-step) | 4,5-Dibromo-1H-imidazole-2-carboxylic acid |

Functionalization of the Ethyl Group for Extended Molecular Architectures

Functionalizing the ethyl group provides a pathway to build more complex molecules. This can be achieved by introducing reactive handles onto the alkyl chain. One common strategy involves the introduction of a linking group, such as a thiol, which can then be used for coupling reactions. For example, in related nitroimidazole systems, an ethylthioethanol substituent has been coupled with various benzoic acids to form ester derivatives. researchgate.net These sulfanyl (B85325) compounds can be further oxidized to their sulfonyl analogs, offering another point of modification. researchgate.net

Another powerful method for creating extended architectures involves cross-coupling reactions. While typically focused on the C-Br bonds of the imidazole ring, functionalization of the side chain allows for alternative coupling strategies. Palladium-catalyzed reactions, such as the Suzuki coupling, are highly effective for forming new carbon-carbon bonds between the imidazole scaffold and various aryl or heteroaryl partners. clockss.orgacs.orgacs.org By first modifying the ethyl group to contain a suitable coupling partner, this methodology could be extended beyond direct C-Br arylation.

N-H Acidity and Anion Chemistry of the Imidazole Ring

The imidazole ring contains a nitrogen proton (N-H) that exhibits acidic properties, allowing for deprotonation to form an imidazolate anion. This anion is a key intermediate for the synthesis of N-substituted derivatives.

Protonation and Deprotonation Equilibria

The acidity of the N-H proton is a fundamental characteristic of the imidazole ring. The pH scale, which ranges from 0 (highly acidic) to 14 (highly basic), with 7 being neutral, is used to quantify acidity. sthelensoregon.govsamaterials.com The pKa value is the specific pH at which a compound is 50% protonated and 50% deprotonated. The pKa of the N-H proton in unsubstituted imidazole is approximately 14.5, indicating it is a weak acid. However, the electron-withdrawing effects of the two bromine atoms at the C4 and C5 positions are expected to significantly increase the acidity of the N-H proton in this compound, lowering its pKa and making deprotonation more favorable.

In solution, the compound exists in an equilibrium between its protonated (neutral) form and its deprotonated (anionic) form. The position of this equilibrium is dictated by the pH of the solution. sthelensoregon.gov In basic conditions, the equilibrium shifts towards the deprotonated imidazolate anion, which can then act as a nucleophile. Acidic foods often have a pH between 2 and 4, while basic substances like baking soda have a pH around 9. samaterials.comlibretexts.org

Synthesis of N-Substituted this compound Derivatives

The deprotonated imidazolate anion is a potent nucleophile and readily reacts with various electrophiles to yield N-substituted derivatives. This N-alkylation is a common and powerful method for modifying the properties of the imidazole core. The reaction typically involves treating the parent imidazole with a base (such as an alkali metal hydroxide (B78521) or carbonate) to generate the anion, followed by the addition of an alkylating agent (e.g., an alkyl halide). researchgate.net

The synthesis of several N-substituted derivatives of this compound has been documented, confirming this reactivity pathway. Examples include the formation of 4,5-dibromo-1-(iso-butyl)-2-ethyl-1H-imidazole and tert-butyl 4,5-dibromo-2-ethylimidazole-1-carboxylate (4,5-dibromo-1-Boc-2-ethyl-1H-imidazole). nih.govnih.gov The "Boc" group is a common protecting group in organic synthesis. Greener N-alkylation methods using propylene (B89431) carbonate as both the solvent and alkylating agent have also been developed for other N-heterocycles and could potentially be applied here. mdpi.com Catalytic methods for N-alkylation using alcohols or carboxylic acids are also prevalent, offering alternative synthetic routes. csic.esrsc.org

Table 2: Examples of Synthesized N-Substituted this compound Derivatives

| Derivative Name | Molecular Formula | CAS Number | Source |

| 4,5-Dibromo-1-(iso-butyl)-2-ethyl-1H-imidazole | C₉H₁₄Br₂N₂ | 1622839-73-9 | nih.gov |

| tert-Butyl 4,5-dibromo-2-ethylimidazole-1-carboxylate | C₁₀H₁₄Br₂N₂O₂ | 1622840-56-5 | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 4,5 Dibromo 2 Ethyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H and ¹³C NMR spectra provide fundamental information regarding the number and chemical environment of the protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4,5-dibromo-2-ethyl-1H-imidazole is expected to exhibit signals corresponding to the ethyl group and the N-H proton of the imidazole (B134444) ring. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), a result of spin-spin coupling. The N-H proton of the imidazole ring is anticipated to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the ethyl group and the imidazole ring. The chemical shifts of the imidazole ring carbons (C2, C4, and C5) are significantly influenced by the presence of the bromine and ethyl substituents. The C4 and C5 carbons, being directly attached to bromine atoms, are expected to resonate at a lower field compared to an unsubstituted imidazole.

Interactive Data Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂- | ~2.7 | Quartet | ~7.5 |

| -CH₃- | ~1.3 | Triplet | ~7.5 |

| N-H | Variable (broad) | Singlet | - |

Interactive Data Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~150 |

| C4 | ~115 |

| C5 | ~105 |

| -CH₂- | ~22 |

| -CH₃- | ~14 |

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the methylene and methyl protons of the ethyl group, showing a cross-peak between their respective signals.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively assign the proton signals of the ethyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

Correlations from the methylene protons (-CH₂-) to the C2 carbon of the imidazole ring and the methyl carbon (-CH₃-).

Correlations from the methyl protons (-CH₃-) to the methylene carbon (-CH₂-).

Correlations from the N-H proton to the C2, C4, and C5 carbons of the imidazole ring.

These correlations, taken together, would provide unequivocal evidence for the proposed structure of this compound. The analysis of related bromopyrrole and imidazole alkaloids has demonstrated the power of these techniques in establishing complex molecular structures. researchgate.net

Imidazole and its derivatives can exist in tautomeric forms due to the migration of the N-H proton between the two nitrogen atoms. Current time information in Bangalore, IN. For this compound, the two possible tautomers are chemically equivalent due to the symmetrical substitution pattern at the 4 and 5 positions. Therefore, only one set of NMR signals is expected. The regiochemical purity, confirming the positions of the bromo and ethyl substituents, would be firmly established by the HMBC correlations as described above. The synthesis of substituted imidazoles can sometimes lead to regioisomers, making regiochemical confirmation by techniques like X-ray crystallography or detailed NMR analysis essential. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound.

HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₅H₆Br₂N₂), the presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This leads to a distinctive M, M+2, and M+4 isotopic cluster with an approximate intensity ratio of 1:2:1. The accurate mass measurement of the monoisotopic peak (containing two ⁷⁹Br atoms) would be used to confirm the molecular formula.

Interactive Data Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ (C₅H₇⁷⁹Br₂N₂⁺) | 252.8974 |

| [M+H]⁺ (C₅H₇⁷⁹Br⁸¹BrN₂⁺) | 254.8954 |

| [M+H]⁺ (C₅H₇⁸¹Br₂N₂⁺) | 256.8933 |

The fragmentation pattern observed in the mass spectrum provides valuable information about the structural connectivity of the molecule. For this compound, expected fragmentation pathways could include:

Loss of a bromine atom: This would result in a significant fragment ion.

Loss of the ethyl group: Cleavage of the bond between the imidazole ring and the ethyl group is another plausible fragmentation pathway.

Ring fragmentation: The imidazole ring itself may undergo cleavage to produce smaller fragment ions.

Analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) experiments, can further corroborate the structure elucidated by NMR spectroscopy. nih.gov

X-ray Crystallography for Definitive Solid-State Structural Determination

Single-Crystal X-ray Diffraction Analysis of Imidazole Derivatives

Single-crystal X-ray diffraction (SCXRD) is the gold standard for obtaining unambiguous structural information. The process involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be determined with high precision. sciensage.infoacs.orgtandfonline.com

For imidazole derivatives, SCXRD studies confirm the planarity of the five-membered imidazole ring. core.ac.uk The analysis of 2,4,5-triphenyl-1H-imidazole derivatives, for example, provides detailed geometric parameters. researchgate.netsci-hub.se In the case of this compound, SCXRD would precisely measure the C-Br, C-N, C-C, and N-H bond lengths and the internal angles of the heterocyclic ring. The crystal system (e.g., monoclinic, triclinic) and space group, which describe the symmetry of the crystal, are also determined. core.ac.uksapub.org For instance, studies on other substituted imidazoles have identified them crystallizing in space groups such as P-1 (triclinic) or P21/n (monoclinic). tandfonline.comsapub.org

The table below presents typical crystallographic data that would be obtained from an SCXRD analysis of an imidazole derivative.

| Parameter | Expected Value/Information | Reference |

| Crystal System | Triclinic, Monoclinic, or Orthorhombic | core.ac.uksapub.org |

| Space Group | e.g., P-1, P21/c, C2/c | sapub.orgrsc.org |

| Unit Cell Dimensions (Å) | a, b, c dimensions defining the unit cell | sapub.org |

| Unit Cell Angles (°) | α, β, γ angles defining the unit cell | sapub.org |

| Imidazole Ring | Planar or near-planar geometry | core.ac.uk |

| C-Br Bond Length (Å) | ~1.85 - 1.90 | |

| N-H Bond Length (Å) | ~0.86 (from X-ray), ~1.02 (from neutron diffraction) |

Note: The data in this table is illustrative and based on typical values for related structures, as specific crystallographic data for this compound is not publicly available.

Analysis of Hydrogen Bonding and Supramolecular Architectures

In the solid state, non-N-substituted imidazoles, such as this compound, typically form extensive networks of intermolecular hydrogen bonds. researchgate.net The most prominent of these is the N-H···N hydrogen bond, where the pyrrole-type nitrogen (-NH-) of one molecule donates its proton to the pyridine-type nitrogen (=N-) of an adjacent molecule. nih.govresearchgate.net

This strong and directional interaction frequently leads to the formation of a persistent, one-dimensional "tape" or chain motif. researchgate.net These tapes can then assemble into more complex two-dimensional sheets or three-dimensional networks through weaker interactions, such as C-H···Br or π-π stacking. mdpi.com The analysis of these supramolecular architectures is crucial for understanding the material's physical properties. k-state.eduresearchgate.net Hirshfeld surface analysis is a powerful tool used alongside crystallography to visualize and quantify these intermolecular contacts. sciensage.inforesearchgate.net Red spots on a Hirshfeld dnorm surface, for example, highlight close intermolecular contacts like hydrogen bonds. researchgate.net The specific arrangement can be influenced by the steric bulk of substituents; the ethyl and bromo groups on the imidazole ring will dictate the precise packing and geometry of the hydrogen-bonded chains. researchgate.net

Vibrational Spectroscopy (FT-IR and FT-Raman) in Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and investigating intermolecular forces like hydrogen bonding. smu.edu

Characteristic Vibrational Modes of the Imidazole Ring and Substituents

The vibrational spectrum of this compound is characterized by distinct bands corresponding to the imidazole ring, the ethyl group, and the carbon-bromine bonds. The imidazole ring itself has several characteristic in-plane and out-of-plane vibrations. researchgate.netsci.am

Key vibrational modes include:

N-H Stretching: A broad band typically observed in the 3300-2500 cm⁻¹ region in the IR spectrum, characteristic of a hydrogen-bonded N-H group. sci.am

C-H Stretching: Aromatic C-H stretching from the imidazole ring appears above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group is found just below 3000 cm⁻¹. sci.amresearchgate.net

Imidazole Ring Stretching: Strong bands between 1600 cm⁻¹ and 1400 cm⁻¹ are due to C=C and C=N stretching vibrations within the ring. sci.amresearchgate.net

C-N Stretching: These modes are typically found in the 1400-1300 cm⁻¹ region. sci.am

C-Br Stretching: The carbon-bromine stretching vibrations are expected at lower frequencies, typically in the 700-500 cm⁻¹ range.

The following table summarizes the expected vibrational frequencies for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Reference |

| N-H Stretch (H-bonded) | 3300 - 2500 (broad) | FT-IR | sci.am |

| Aromatic C-H Stretch | 3150 - 3050 | FT-IR, Raman | sci.am |

| Aliphatic C-H Stretch (CH₂, CH₃) | 2980 - 2850 | FT-IR, Raman | researchgate.net |

| Imidazole Ring Stretch (C=N, C=C) | 1600 - 1450 | FT-IR, Raman | sci.amresearchgate.netnih.gov |

| CH₂ and CH₃ Bending | 1470 - 1370 | FT-IR | researchgate.net |

| In-plane Ring Bending | 1350 - 900 | FT-IR, Raman | acs.org |

| C-Br Stretch | 700 - 500 | FT-IR, Raman |

Note: These are approximate ranges based on data for analogous substituted imidazoles.

Hydrogen Bonding Network Analysis through Vibrational Shifts

The formation of hydrogen bonds significantly perturbs the vibrational frequencies of the involved groups. The most notable effect is on the N-H stretching vibration. In a non-hydrogen-bonded (gas phase or dilute solution) imidazole, the N-H stretch appears as a relatively sharp band. However, in the solid state where N-H···N hydrogen bonds are present, this band shifts to a lower frequency (a red shift) and becomes significantly broader and more intense. smu.edud-nb.info This shift is a direct consequence of the weakening of the N-H covalent bond as it participates in the hydrogen bond. The magnitude of this red shift can be correlated with the strength of the hydrogen bond. smu.eduresearchgate.net Other vibrational modes of the imidazole ring can also exhibit smaller shifts upon hydrogen bond formation, providing further insight into the intermolecular interactions within the crystal. mdpi.comdicp.ac.cn

Electronic Spectroscopy (UV-Vis and Photoluminescence)

Electronic spectroscopy examines the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

UV-Vis absorption spectroscopy of imidazole and its derivatives is typically characterized by strong absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the aromatic ring. tandfonline.com For this compound, these transitions are expected to occur below 300 nm. The substitution of the imidazole ring with bromine and ethyl groups can cause a shift in the absorption maximum (λmax) compared to the parent imidazole molecule.

Photoluminescence (PL) spectroscopy measures the light emitted by a substance after it has absorbed photons. While many simple imidazole derivatives are not strongly luminescent, the introduction of substituents and incorporation into larger systems can induce this property. researchgate.netnih.gov The presence of heavy atoms like bromine can have a significant impact due to the "heavy-atom effect." This effect can promote intersystem crossing from the excited singlet state to a triplet state, which may decrease fluorescence but potentially lead to phosphorescence at lower temperatures. beilstein-journals.org Studies on brominated lead-imidazole complexes have shown broadband photoluminescence, suggesting that the electronic properties are tunable through chemical modification. acs.orgnih.gov

Absorption and Emission Profile Analysis

The absorption and emission of light by a molecule are dictated by the energy differences between its electronic states. For aromatic heterocycles like imidazole, the primary electronic transitions typically involve π → π* and n → π* transitions.

The parent 1H-imidazole exhibits a primary absorption band in the ultraviolet region, generally below 210 nm, which is characteristic of a π → π* transition within the aromatic system. The introduction of an ethyl group at the 2-position is expected to have a minor bathochromic (red) shift on the absorption maximum. This is due to the electron-donating inductive effect of the alkyl group, which can slightly raise the energy of the highest occupied molecular orbital (HOMO).

The most significant influence on the absorption spectrum comes from the two bromine atoms at the 4 and 5-positions. Halogen substituents can exert both inductive (-I) and resonance (+M) effects. Furthermore, the "heavy atom effect" of bromine is known to influence intersystem crossing rates, which can affect emission properties, often enhancing phosphorescence at the expense of fluorescence. The presence of two bromine atoms is anticipated to cause a more substantial red-shift in the absorption spectrum compared to the unsubstituted imidazole.

While specific experimental data for this compound is not available, a comparative analysis with related compounds allows for an estimation of its spectroscopic properties.

Table 1: Comparative Spectroscopic Data of Imidazole Derivatives

| Compound | λmax (Absorption) | Emission Characteristics | Reference |

|---|---|---|---|

| 1H-Imidazole | ~207 nm | Generally non-emissive in solution at room temperature | Theoretical |

| 2-Methylimidazole | ~210-215 nm | Similar to imidazole | Theoretical |

| 4,5-Dibromo-1,2-dimethyl-1H-imidazole | Not specified | Not specified | nih.gov |

Note: The table reflects the limited availability of specific absorption and emission data in the public domain for these compounds.

Correlation with Molecular Electronic Structure

The electronic absorption and emission profiles are directly correlated with the molecule's electronic structure, specifically the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For the imidazole ring, the HOMO is a π-orbital, and the LUMO is a π-orbital. The energy gap between these orbitals (HOMO-LUMO gap) largely determines the wavelength of the lowest energy π → π electronic transition.

Effect of the Ethyl Group: The electron-donating ethyl group at the 2-position is expected to raise the energy of the HOMO. This would lead to a smaller HOMO-LUMO gap and a shift of the absorption to a longer wavelength.

Effect of the Bromo Substituents: The bromine atoms at the 4 and 5-positions have a more complex influence. Their electronegativity leads to an inductive withdrawal of electron density from the ring, which can lower the energy of both the HOMO and LUMO. However, the lone pairs on the bromine atoms can participate in resonance, raising the HOMO energy. The net effect is typically a reduction in the HOMO-LUMO gap, contributing to a bathochromic shift.

Computational studies on related imidazole structures support these general trends. The precise energy levels of the HOMO and LUMO for this compound would require specific quantum chemical calculations. These calculations would also elucidate the nature of the electronic transitions (e.g., π → π* or n → π*) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1H-imidazole |

| 2-Methylimidazole |

| 4,5-Dibromo-1,2-dimethyl-1H-imidazole |

Computational Chemistry and Theoretical Investigations of 4,5 Dibromo 2 Ethyl 1h Imidazole

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a popular and effective method for calculating the structural and energetic properties of molecules, often showing good agreement with experimental results. scirp.orgbohrium.com This theoretical framework is employed to predict the molecular geometry, electronic characteristics, and spectroscopic signatures of 4,5-dibromo-2-ethyl-1H-imidazole.

Geometry Optimization and Conformational Analysis

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms. For this compound, this process would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

The imidazole (B134444) ring is expected to be largely planar. The C-Br bond lengths will be a key parameter, influenced by the electronic environment of the imidazole ring. The ethyl group at the 2-position introduces conformational flexibility. Rotation around the C-C bond of the ethyl group will lead to different conformers. A potential energy surface scan can be performed to identify the most stable conformer, which is crucial for subsequent calculations. sci-hub.se

Table 1: Predicted Geometrical Parameters for this compound (Exemplary Data)

| Parameter | Predicted Value |

| C4-Br Bond Length | ~1.85 Å |

| C5-Br Bond Length | ~1.85 Å |

| N1-C2 Bond Length | ~1.38 Å |

| C2-N3 Bond Length | ~1.32 Å |

| C4-C5 Bond Length | ~1.36 Å |

| C2-C(ethyl) Bond Angle | ~125° |

Note: These are hypothetical values based on typical bond lengths and angles in similar brominated imidazole structures.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. tandfonline.comdoi.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

Table 2: Predicted FMO Energies for this compound (Exemplary Data)

| Orbital | Predicted Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are hypothetical values for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. wuxiapptec.comresearchgate.net The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map is expected to show negative potential around the nitrogen atoms of the imidazole ring due to their lone pairs of electrons, making them likely sites for protonation or interaction with electrophiles. tandfonline.com The regions around the hydrogen atom on the N1 nitrogen and the bromine atoms are anticipated to have a positive or less negative potential, indicating their susceptibility to nucleophilic attack. The bromine atoms, due to their electronegativity, create regions of positive potential on the adjacent carbon atoms (a "sigma-hole"), making them potential sites for halogen bonding interactions. mdpi.com

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule, including charge delocalization and hyperconjugative interactions. researchgate.net This method examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy.

In this compound, NBO analysis would likely reveal significant delocalization of electron density within the imidazole ring. Key interactions would include the donation of electron density from the lone pairs of the nitrogen and bromine atoms to the antibonding orbitals of the ring. The analysis can also quantify the charge on each atom, providing further insight into the molecule's reactivity. acs.org

Table 3: Predicted NBO Analysis - Second-Order Perturbation Energies (E(2)) (Exemplary Data)

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |

| LP(1) N1 | π(C4-C5) | ~25 |

| LP(1) N3 | π(C2-N1) | ~30 |

| LP(1) Br(C4) | σ*(C4-C5) | ~5 |

Note: LP denotes a lone pair. These are hypothetical values illustrating potential interactions.

Prediction and Validation of Spectroscopic Data (NMR, IR, UV-Vis)

Computational methods, particularly DFT, can be used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. bohrium.comahievran.edu.tr These theoretical spectra can be compared with experimental data for validation of the computational model. researchgate.netmdpi.com

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated. The electron-withdrawing bromine atoms are expected to cause a downfield shift for the adjacent carbon atoms (C4 and C5). The chemical shift of the N-H proton will be sensitive to its environment and any intermolecular interactions.

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can be computed. Key predicted vibrations would include the N-H stretch, C-N stretching modes of the imidazole ring, and C-Br stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions and the corresponding absorption wavelengths (λmax). arabjchem.org These transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Reaction Mechanism Studies and Transition State Calculations

For instance, the bromination of imidazoles can be studied to understand the regioselectivity and the role of catalysts. dntb.gov.ua The reactivity of the N-H bond can also be investigated, such as in proton transfer reactions. doi.org Transition state calculations would be crucial in determining the activation energy barriers for these hypothetical reactions, providing insights into their feasibility and kinetics. The effect of different substituents on the reactivity can also be systematically studied to understand structure-activity relationships. scirp.orgresearchgate.net

Computational Elucidation of Bromination Pathways

The synthesis of this compound typically involves the direct bromination of 2-ethyl-1H-imidazole. This reaction is a classic example of electrophilic aromatic substitution on a heterocyclic ring. Computational methods, such as Density Functional Theory (DFT), can be employed to elucidate the precise mechanism, identify transition states, and calculate activation energies for this process.

The generally accepted pathway involves the following steps:

Activation of Bromine: A bromine molecule (Br₂) acts as the electrophile. In some cases, a Lewis acid may be used to polarize the Br-Br bond, making it more electrophilic, though the electron-rich imidazole ring is often sufficiently reactive on its own.

Nucleophilic Attack: The π-electron system of the imidazole ring attacks one of the bromine atoms. The C4 and C5 positions are particularly electron-rich and susceptible to electrophilic attack. Computational models can determine the relative energies of attack at different positions, confirming the observed regioselectivity.

Formation of a σ-complex (Wheland intermediate): A cationic intermediate, known as a σ-complex or Wheland intermediate, is formed. In this intermediate, the attacked carbon atom is sp³-hybridized, and the positive charge is delocalized across the rest of the ring system. DFT calculations can map the structure and charge distribution of this key intermediate.

Deprotonation and Aromatization: A base (which could be a solvent molecule or another imidazole molecule) removes the proton from the sp³-hybridized carbon, restoring the aromaticity of the imidazole ring and yielding the monobrominated product.

Second Bromination: The process repeats, with the second bromine atom adding to the remaining open position (C4 or C5) to yield the final 4,5-dibromo product. The presence of the first bromine atom can influence the reactivity of the ring for the second substitution, a factor that can be quantified computationally.

While specific DFT studies for the bromination of 2-ethyl-1H-imidazole are not extensively published, the mechanism is analogous to well-documented computational studies on the halogenation of other imidazoles and electron-rich heterocycles. Such studies confirm that the reaction proceeds via the σ-complex and that the regioselectivity is governed by the electronic properties of the imidazole ring. frontiersin.orgcolab.ws

Energy Profiles for Nucleophilic Substitution and Coupling Reactions

The two bromine atoms on the this compound scaffold are susceptible to displacement by nucleophiles and can participate in various metal-catalyzed cross-coupling reactions. Theoretical chemistry allows for the construction of reaction energy profiles, which map the potential energy of the system as it progresses from reactants to products. savemyexams.com These profiles reveal the activation energies (Ea or ΔG‡) of reaction steps and the thermodynamic stability of intermediates and products. savemyexams.comresearchgate.net

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides. The reaction can proceed through different mechanisms, primarily SNAr (Nucleophilic Aromatic Substitution), which is common for heteroaromatic systems. Computational modeling can predict the favorability of the reaction and the heights of the energy barriers. researchgate.net The energy profile for an SNAr reaction typically shows a two-step process involving the formation of a high-energy Meisenheimer-like intermediate. savemyexams.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira reactions are powerful methods for C-C bond formation at the C4 and C5 positions. Computational studies can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, providing insights into the reaction's feasibility and potential yields.

The table below presents hypothetical, yet representative, calculated energy barriers for key reaction steps that could be undertaken by this compound. These values are illustrative of what a computational study might reveal.

| Reaction Type | Key Step | Reactants | Products | Calculated Activation Energy (ΔG‡) (kcal/mol) | Comment |

|---|---|---|---|---|---|

| Nucleophilic Substitution (SNAr) | Meisenheimer Complex Formation | This compound + CH₃O⁻ | [Intermediate Complex] | 18.5 | Rate-determining step for substitution. |

| Suzuki Coupling | Oxidative Addition | This compound + Pd(0) | Bromo(imidazolyl)Pd(II) Complex | 15.2 | Initiates the catalytic cycle. |

| Suzuki Coupling | Reductive Elimination | Aryl(imidazolyl)Pd(II) Complex | 4-Aryl-5-bromo-2-ethyl-1H-imidazole + Pd(0) | 12.8 | Final product-forming step. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties), a predictive model can be built to estimate the activity of new, unsynthesized compounds. mdpi.com

In Silico Prediction of Potential Research Applications

For this compound, QSAR models and other in silico approaches like pharmacophore modeling and molecular docking can predict its potential applications in various research fields. acs.org Given the known biological activities of other brominated imidazole and pyrrole (B145914) compounds, several potential applications can be hypothesized. mdpi.commdpi.commdpi.com Marine sponges, for example, produce a variety of brominated pyrrole-imidazole alkaloids with potent antimicrobial and anticancer activities. mdpi.comnih.gov

In silico screening tools can predict a compound's likely biological targets. For instance, the SwissTargetPrediction tool can forecast potential protein targets based on structural similarity to known ligands. acs.org Such analyses on the this compound scaffold might suggest activity against protein kinases, proteases, or microbial enzymes.

The following table outlines potential research applications predicted through computational analysis and by analogy to structurally related compounds.

| Predicted Research Application | Computational Method | Rationale / Structural Analogy |

|---|---|---|

| Antimicrobial / Antifungal Agent | PASS (Prediction of Activity Spectra) / Similarity Search | Many bromo-imidazole derivatives exhibit activity against bacteria and fungi. nih.gov |

| Antiviral Agent | Molecular Docking | Brominated diphenyl ethers and alkaloids from marine sources have shown activity against HBV and other viruses. mdpi.com |

| Protein Kinase Inhibitor | Molecular Docking / Pharmacophore Modeling | The imidazole core is a common scaffold in many kinase inhibitors; the dibromo-substituents can form halogen bonds in the ATP-binding site. |

| Biofilm Formation Inhibitor | Similarity Search / QSAR | Brominated furanones and pyrroles are known to disrupt quorum sensing and biofilm formation in bacteria. |

Rational Design Strategies for Derivatization

Rational drug design uses computational insights to guide the synthesis of new molecules with improved potency, selectivity, or pharmacokinetic properties. Starting with this compound as a lead compound, several derivatization strategies can be proposed based on computational modeling.

Modification at the N1-position: The hydrogen atom at the N1 position can be replaced with various substituents. Docking studies could explore how different alkyl or aryl groups at this position might interact with a target protein's binding pocket to enhance affinity.

Substitution of Bromine Atoms: Replacing one or both bromine atoms with other functional groups (e.g., aryl groups via Suzuki coupling, amino groups via Buchwald-Hartwig amination) can drastically alter the molecule's electronic and steric profile. QSAR models can help predict which substitutions are most likely to increase a desired activity.

Modification of the C2-ethyl group: The ethyl group at the C2 position can be lengthened, shortened, or functionalized to probe for additional interactions within a binding site.

The table below summarizes some rational design strategies for creating derivatives of this compound.

| Modification Site | Proposed Change | Computational Rationale |

|---|---|---|

| N1-position | Introduce a (CH₂)n-COOH chain | To introduce a charged group that can form salt bridges with basic residues (e.g., Lys, Arg) in a target active site. |

| C4/C5-positions | Replace one Br with a phenyl or substituted phenyl ring | To explore potential π-π stacking interactions and access deeper hydrophobic pockets in a binding site. |

| C2-position | Replace ethyl with a cyclopropylmethyl group | To introduce conformational rigidity and improve metabolic stability while probing steric limits. |

| C4/C5-positions | Replace both Br atoms with thiophenyl groups | To increase flexibility and introduce potential hydrogen bond acceptors to interact with the protein backbone. |

Retrosynthetic Analysis and Computer-Aided Synthesis Planning

Computer-Aided Synthesis Planning (CASP) utilizes sophisticated algorithms to propose viable synthetic routes for a target molecule by breaking it down into simpler, commercially available precursors. nih.govyoutube.comshenvilab.org This process, known as retrosynthesis, involves a series of "disconnections" corresponding to known chemical reactions applied in reverse.

For this compound, a CASP program would identify several key disconnections:

C-Br Bonds: The most obvious disconnections are the two carbon-bromine bonds. This suggests that the final step of the synthesis would be the bromination of a 2-ethyl-1H-imidazole precursor. This is a common and high-yielding transformation for imidazoles. nih.gov

Imidazole Ring Formation: The core imidazole ring can be disconnected through several established synthetic strategies. A very common method is the Debus-Radziszewski imidazole synthesis or related multicomponent reactions, which construct the ring from an aldehyde, a 1,2-dicarbonyl compound, and ammonia (B1221849). acs.orgacs.org

A plausible retrosynthetic pathway proposed by a CASP tool is outlined below:

| Retrosynthetic Step | Target / Intermediate | Precursors | Forward Reaction Type |

|---|---|---|---|

| 1 | This compound | 2-Ethyl-1H-imidazole | Electrophilic Bromination (e.g., with Br₂ in CHCl₃) nih.gov |

| 2 | 2-Ethyl-1H-imidazole | Propionaldehyde (B47417), Glyoxal, Ammonia | Debus-Radziszewski Imidazole Synthesis |

This analysis simplifies the synthesis into two main stages: the formation of the core 2-ethyl-imidazole ring from simple starting materials, followed by a direct dibromination to yield the final product.

Research Applications in Advanced Materials Science

Incorporation into Polymeric Systems

The integration of halogenated imidazole (B134444) derivatives into polymer chains is a strategy to develop materials with specific, enhanced characteristics. While research on 4,5-dibromo-2-ethyl-1H-imidazole itself is emerging, the known properties of similar brominated heterocyclic compounds provide a strong basis for its potential applications.

Table 1: Properties Conferred by Brominated Imidazoles in Polymeric Systems

| Compound | Property Enhanced in Polymers | Reference |

| 2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole | Thermal Stability, Flame Resistance | lookchem.com |

| 4,5-Dibromo-2-(1-methylethyl)-1H-imidazole | Thermal Stability, Chemical Resistance | chemimpex.com |

| Benzimidazole (B57391) Derivatives | High Thermal Stability | rsc.org |

This table illustrates the established benefits of incorporating similar brominated imidazole compounds into polymers, suggesting the potential of this compound for similar applications.

Functionalized polymer coatings are essential for modifying the surface properties of materials. Imidazole derivatives are valuable in this context, serving as monomers or additives to create coatings with specific functionalities. For example, imidazole-containing ionic liquids have been used to create poly(ionic liquid) coated magnetic nanoparticles, demonstrating their utility in advanced surface functionalization. academie-sciences.fr The broader class of imidazoles is recognized for its utility in synthesizing complex heterocyclic compounds that serve as crucial building blocks for new materials. While direct studies on this compound in coatings are limited, its structure suggests potential for creating surfaces with properties such as flame retardancy or as an intermediate for further surface modifications. The reactivity of the dibrominated imidazole ring allows for its attachment to polymer chains, potentially for applications like antifouling coatings, drawing parallels from other halogenated heterocycles used for such purposes. google.com

Optoelectronic Materials and Dyes

The electronic properties of imidazole derivatives make them attractive candidates for use in optoelectronic devices and as functional dyes. The ability to act as electron-accepting or -donating units allows for the design of molecules with specific light-absorbing and emitting characteristics. researchgate.netuclm.es

A significant application of 4,5-dibromo-1H-imidazole is as a precursor for complex chromophores. In a notable study, it was used to synthesize a boron-2-(4,5-dibromo-1H-imidazole-2-yl)-3,5-dipyrazolopyridine complex (a BOPIM derivative). nih.govtubitak.gov.tr This derivatization was performed on the imidazole side of a boron 2-(2′-pyridyl) imidazole (BOPIM) core. nih.gov The resulting complex exhibited interesting photophysical properties, which were investigated in various organic solvents. nih.govtubitak.gov.tr The bromination of the imidazole unit was specifically intended to enhance the intersystem crossing, a key process for certain optical applications. nih.govresearchgate.net The complex showed a maximum absorbance wavelength of 406 nm in solvents like dichloromethane (B109758) (CH2Cl2) and tetrahydrofuran (B95107) (THF), with its highest emission wavelength recorded at 497 nm in acetonitrile (B52724) (CH3CN). nih.gov A particularly large Stokes shift, reaching 104 nm in acetonitrile, was observed, a value considerably higher than that of many conventional photosensitizers. nih.govtubitak.gov.tr

Table 2: Photophysical Properties of a Boron Complex Derived from 4,5-dibromo-1H-imidazole

| Property | Value / Observation | Solvent(s) | Reference |

| Maximum Absorbance Wavelength | 406 nm | CH2Cl2, THF | nih.gov |

| Maximum Emission Wavelength | 497 nm | CH3CN | nih.gov |

| Maximum Stokes Shift | 104 nm | CH3CN | nih.govtubitak.gov.tr |

| Highest Quantum Efficiency | 0.262 | THF | nih.gov |

This table summarizes the key optical characteristics of a BOPIM derivative synthesized using a 4,5-dibromo-1H-imidazole moiety, highlighting its potential in advanced optical applications.

Antimicrobial Photodynamic Therapy (aPDT) is a non-invasive treatment that uses a photosensitive molecule, light, and oxygen to generate reactive oxygen species that kill microbes. nih.govresearchgate.net The development of effective photosensitizers is critical for this technology. nih.gov The aforementioned boron-2-(4,5-dibromo-1H-imidazole-2-yl)-3,5-dipyrazolopyridine complex was specifically investigated for this purpose. nih.govtubitak.gov.trresearchgate.net The inclusion of bromine atoms on the imidazole ring was a deliberate strategy to increase the efficiency of singlet oxygen production, a crucial step in the photodynamic process. nih.govtubitak.gov.tr The study confirmed the singlet oxygen generation potential of the BOPIM derivative using a 440-nm LED lamp. nih.govtubitak.gov.tr These findings suggest that the complex, and by extension, derivatives of 4,5-dibromo-1H-imidazole, are promising candidates for development as photosensitive molecules for aPDT applications. nih.govresearchgate.net

Heterogeneous and Homogeneous Catalysis

Imidazole derivatives are versatile in the field of catalysis, finding use in both homogeneous and heterogeneous systems. They can function as ligands for metal centers or as catalysts themselves. While specific catalytic applications of this compound are not yet widely reported, the general reactivity of imidazoles points to significant potential.

In homogeneous catalysis, imidazoles are common precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands for transition metals used in a vast range of chemical transformations. acs.org The electronic and steric properties of the NHC ligand, which are influenced by substituents on the imidazole ring, can be tuned to control the activity and selectivity of the catalyst. The ethyl and bromo groups on this compound would modulate these properties, offering a pathway to new catalytic systems.

In heterogeneous catalysis, which is critical for sustainable industrial processes, imidazoles can be immobilized on solid supports. dtu.dk For example, polymer-supported imidazoles and supported ionic liquids have been developed as efficient and reusable heterogeneous catalysts. nih.govresearchgate.net The synthesis of various substituted imidazoles is often achieved using heterogeneous catalysts, highlighting the synergy between these compounds and catalytic processes. mdpi.com The structure of this compound makes it a candidate for incorporation into such supported systems, potentially leading to robust and recyclable catalysts for organic synthesis.

Imidazole-Based Ligands for Metal-Catalyzed Transformations

The utility of imidazole derivatives as ligands in transition-metal-catalyzed reactions is well-established. These compounds can coordinate to a metal center, influencing its catalytic activity, selectivity, and stability. While direct studies featuring this compound as a ligand are not extensively documented, research on related dibromoimidazole structures provides valuable insights into their potential.

For instance, a study on the palladium-catalyzed C–H bond arylation of N-methyl-4,5-dibromoimidazole demonstrates the reactivity of the dibromoimidazole core in the presence of a metal catalyst. acs.org This research, which utilized a palladium-1,10-phenanthroline complex, underscores the capability of the imidazole ring to participate in sophisticated chemical transformations. acs.org The products of such reactions can be further functionalized, indicating that the C-Br bonds can be selectively manipulated. acs.org This reactivity suggests that this compound could serve as a versatile precursor for more complex ligands.

The ethyl group at the 2-position and the bromo substituents at the 4- and 5-positions of the target compound would sterically and electronically influence its coordination to a metal center. The electron-withdrawing nature of the bromine atoms can affect the electron density on the imidazole ring and its coordinating nitrogen atom, thereby modulating the properties of the resulting metal complex. The potential for these compounds to act as ligands in various catalytic reactions, such as cross-coupling reactions, is an area ripe for further investigation. The synthesis of various substituted benzimidazole derivatives, which are structurally related to imidazoles, and their application in catalysis for reactions like oxidation and reduction, further supports the potential of imidazole-based compounds in this field. semanticscholar.org

Table 1: Examples of Metal-Catalyzed Reactions Involving Imidazole Derivatives

| Catalyst System | Substrate/Ligand | Reaction Type | Reference |

|---|---|---|---|

| Palladium-1,10-phenanthroline complex | N-methyl-4,5-dibromoimidazole | C–H bond arylation | acs.org |

| Copper(I) iodide | Imidazo[1,2-a]pyridines | Synthesis of functionalized heterocycles | beilstein-journals.org |

Organocatalytic Applications of Imidazole Derivatives

The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen a surge in interest, with imidazole derivatives playing a prominent role. A significant class of imidazole-based organocatalysts is the N-heterocyclic carbenes (NHCs), which are typically generated in situ from imidazolium (B1220033) salts. acs.orgnih.gov These NHCs are highly effective in promoting a variety of chemical transformations.

While this compound is not itself an organocatalyst, it is a direct precursor to the corresponding imidazolium salt and, subsequently, the N-heterocyclic carbene. The structure of the resulting NHC would be directly influenced by the substituents on the imidazole ring. The ethyl group at the C2 position would become part of the carbene's backbone, and the bromine atoms at the C4 and C5 positions would have a significant electronic impact. These electron-withdrawing bromine atoms can enhance the electrophilicity of the carbene and influence its stability and reactivity.

NHCs derived from substituted imidazoles are known to catalyze a range of reactions, including benzoin (B196080) condensations, Stetter reactions, and various annulations. acs.orgnih.gov The development of novel synthetic methods for the regiocontrolled synthesis of substituted imidazoles is crucial for expanding the diversity of accessible NHC catalysts and their applications in areas from pharmaceuticals to functional materials. rsc.org The specific substitution pattern of this compound offers a unique electronic and steric profile that could lead to novel reactivity and selectivity in NHC-catalyzed processes. Further research into the synthesis of the corresponding imidazolium salt and its application in organocatalysis could unlock new synthetic methodologies.

Table 2: Key Information on Imidazole-Based Organocatalysis

| Catalyst Type | Precursor | Key Reactions Catalyzed | Potential Influence of Substituents |

|---|

Role As a Synthetic Intermediate in Targeted Research Areas

Building Block in Complex Heterocyclic Synthesis

The imidazole (B134444) ring is a fundamental scaffold in numerous biologically active molecules and functional materials. The presence of two bromine atoms on the 4 and 5 positions of 2-ethyl-1H-imidazole enhances its utility as a synthetic intermediate, allowing for a range of chemical transformations to build more elaborate heterocyclic systems.

Precursor for Advanced Organic Scaffolds

4,5-dibromo-2-ethyl-1H-imidazole serves as a foundational molecule for the synthesis of more complex organic scaffolds. The bromine atoms can be readily displaced or involved in cross-coupling reactions, providing a gateway to a variety of substituted imidazoles. researchgate.net For instance, the general principle of using di-brominated imidazoles as precursors is well-established. These di-bromo imidazoles can undergo sequential reactions to introduce different functional groups at the 4 and 5 positions, leading to the creation of highly functionalized and sterically complex molecules. researchgate.net The synthesis of such scaffolds is crucial for developing new materials and chemical entities with specific desired properties.

Methodologies for Diverse Chemical Libraries

The reactivity of the dibromo-imidazole core is instrumental in the generation of diverse chemical libraries. Methodologies such as one-pot, multi-component reactions are employed to efficiently synthesize a wide array of 1,2,4,5-tetrasubstituted imidazoles. researchgate.net These methods often utilize a dibrominated imidazole as a starting point, followed by condensation with various aldehydes and amines to rapidly generate a library of structurally diverse compounds. acs.org The ability to create such libraries is of paramount importance in high-throughput screening for the discovery of new lead compounds in drug development and materials science.

Intermediacy in Medicinal Chemistry Research

In the realm of medicinal chemistry, this compound and its derivatives are of significant interest due to their potential to interact with biological targets. The imidazole moiety is a common feature in many pharmaceuticals, and the introduction of ethyl and bromo substituents can modulate the compound's physicochemical properties and biological activity.

Scaffold for New Therapeutic Agents

The this compound scaffold is a valuable starting point for the design of new therapeutic agents. chemimpex.comchemimpex.com The bromine atoms can serve as handles for further functionalization, allowing for the systematic modification of the molecule to optimize its interaction with a specific biological target. For example, derivatives of dibromo-imidazoles have been investigated for their potential as antimicrobial and anticancer agents. The synthesis of analogs with different substituents on the imidazole ring is a common strategy to explore the structure-activity relationship (SAR) and identify compounds with enhanced therapeutic potential.

Exploration in Enzyme Inhibition and Biological Pathway Modulation

Dibromo-imidazole derivatives have been explored for their potential to inhibit enzymes and modulate biological pathways. The unique electronic properties conferred by the bromine atoms can influence the binding affinity of the molecule to the active site of an enzyme. For instance, studies on related dibromo-pyrrole compounds have shown that dihalogenation can be a key factor for potent antibacterial activity through the inhibition of enzymes like DNA gyrase. mdpi.com This suggests that this compound could serve as a scaffold for the development of novel enzyme inhibitors.

Design of Analogs with Modulated Biological Activity

The design and synthesis of analogs of this compound with modulated biological activity is a key area of research. By introducing different alkyl or functional groups at the N1 position of the imidazole ring, researchers can fine-tune the compound's properties. For example, the synthesis of 4,5-dibromo-1-(iso-butyl)-2-ethyl-1H-imidazole and 4,5-dibromo-1-Boc-2-ethyl-1H-imidazole demonstrates the feasibility of creating such analogs. nih.govnih.gov These modifications can impact factors such as solubility, cell permeability, and metabolic stability, all of which are critical for the development of effective drugs. The ability to systematically alter the structure allows for the exploration of a wider chemical space and increases the probability of discovering compounds with desirable biological profiles. sigmaaldrich.com

Research in Agrochemical Development

Precursor for Novel Crop Protection Agents

The utility of this compound as a precursor in agrochemical research stems from its identity as a halogenated heterocyclic compound. Halogenated imidazoles are recognized as valuable intermediates in the synthesis of agrochemicals and pharmaceuticals. ontosight.aiontosight.ai Specifically, compounds like Ethyl 2,4-dibromo-1H-imidazole-5-carboxylate are noted as potential precursors for agrochemicals designed to target particular pests or diseases. smolecule.com

The two bromine atoms on the imidazole ring of this compound are located at positions that are chemically reactive. These bromine atoms can be replaced or can facilitate cross-coupling reactions, allowing for the introduction of a wide array of other functional groups. This versatility enables chemists to construct a large library of derivative compounds from a single, well-defined starting material. The N-H bond of the imidazole ring is another site for chemical modification, for instance, through alkylation, which further expands the range of possible molecular structures.

Derivatives such as 4,5-dibromo-1-Boc-2-ethyl-1H-imidazole and 4,5-dibromo-1-(iso-butyl)-2-ethyl-1H-imidazole demonstrate how the nitrogen atom can be functionalized, creating new intermediates for further synthetic elaboration. nih.govnih.gov This strategic modification is central to developing new crop protection agents where the goal is to identify molecules with high efficacy against target pests, low toxicity to non-target organisms, and optimal environmental persistence.

Table 1: Examples of this compound Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4,5-dibromo-1-Boc-2-ethyl-1H-imidazole | C₁₀H₁₄Br₂N₂O₂ | 354.04 | 1622840-56-5 |

| 4,5-dibromo-1-(iso-butyl)-2-ethyl-1H-imidazole | C₉H₁₄Br₂N₂ | 310.03 | 1622839-73-9 |

| Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate | C₆H₆Br₂N₂O₂ | 297.93 | 74840-99-6 |

This table is populated with data from public chemical databases. nih.govnih.govsigmaaldrich.com

Structure-Activity Relationship Studies in Agrochemical Design

Structure-activity relationship (SAR) studies are fundamental to modern agrochemical research, providing a systematic approach to optimizing the biological activity of a lead compound. The chemical structure of this compound is exceptionally well-suited for SAR exploration. The distinct functionalization sites—the two bromine atoms (C4, C5), the nitrogen atom (N1), and the ethyl group (C2)—allow for precise and targeted chemical modifications.

The primary goal of SAR studies in this context is to understand how specific structural changes to the this compound scaffold affect its efficacy as a potential fungicide, herbicide, or insecticide. For example, the bromine atoms are excellent leaving groups for nucleophilic substitution and are amenable to various palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, alkyl, or other heterocyclic moieties at the C4 and C5 positions. Researchers can then systematically evaluate how the size, shape, and electronic properties of these new substituents influence the compound's biological activity. The dual bromine substitution pattern provides multiple opportunities for such modifications, enabling a thorough exploration of the chemical space around the imidazole core.

A hypothetical SAR study could involve synthesizing a series of derivatives where the bromine atoms are replaced by different groups, and the N1 position is substituted with various alkyl or aryl groups. These new compounds would then be screened for activity against a panel of relevant agricultural pests or pathogens.

Table 2: Illustrative Structure-Activity Relationship (SAR) Study Design

| Parent Compound | Modification Site | Substituent (R) | Desired Activity | Hypothetical Outcome |

| This compound | C4/C5-Br | Phenyl | Fungicidal | Increased activity |

| This compound | C4/C5-Br | Thiophene | Fungicidal | Decreased activity |

| This compound | N1-H | Methyl | Herbicidal | Moderate activity |

| This compound | N1-H | Propyl | Herbicidal | Increased activity |

This table is for illustrative purposes to demonstrate the principles of SAR studies and does not represent actual experimental data.

By analyzing the results of such studies, researchers can build a model that correlates specific structural features with agrochemical efficacy. For instance, it might be found that introducing a small, electron-withdrawing group at the C4 position enhances fungicidal activity, while a bulky group at the N1 position improves herbicidal properties. This iterative process of design, synthesis, and testing is crucial for the development of new, effective, and selective crop protection agents based on the this compound framework. mdpi.com

Future Directions and Emerging Research Avenues

Green Chemistry Principles in Imidazole (B134444) Synthesis

The application of green chemistry principles is paramount in modern organic synthesis to mitigate environmental impact. accelachem.com For the synthesis of 4,5-dibromo-2-ethyl-1H-imidazole and its derivatives, several green strategies can be envisioned. These include the use of environmentally benign solvents, the development of catalyst-free reactions, and the implementation of energy-efficient methods like microwave-assisted synthesis. a2bchem.comresearchgate.net

Recent research in the broader field of imidazole synthesis has highlighted the efficacy of green approaches. For instance, one-pot synthesis methods under solvent-free conditions have been developed for various imidazole derivatives, offering high yields and simplified work-up procedures. nih.gov The use of bio-catalysts, such as lemon juice, has also been reported for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives, demonstrating the potential for inexpensive, biodegradable, and non-toxic catalysts. accelachem.com Furthermore, the use of greener solvents like water has been shown to be effective in the synthesis of triphenyl-imidazole, achieving high yields and purity. a2bchem.comresearchgate.net The exploration of such methods for the synthesis of this compound could lead to more sustainable and economical production processes.

Table 1: Comparison of Conventional and Green Synthesis Approaches for Imidazole Derivatives

| Feature | Conventional Synthesis | Green Synthesis Approaches |

| Solvents | Often uses hazardous organic solvents | Employs safer solvents like water or solvent-free conditions. nih.gov |

| Catalysts | May use heavy metal or toxic catalysts | Utilizes bio-catalysts, green catalysts, or catalyst-free methods. accelachem.comsigmaaldrich.com |

| Energy | Often requires prolonged heating | Can utilize energy-efficient methods like microwave irradiation. sigmaaldrich.com |

| Yield & Purity | Variable | Often results in high yields and purity. a2bchem.com |

| Byproducts | Can generate significant waste | Aims to minimize or eliminate hazardous byproducts. a2bchem.com |

Flow Chemistry and Continuous Manufacturing of Imidazole Derivatives